![molecular formula C15H18BrN3O B2360524 3-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide CAS No. 890604-34-9](/img/structure/B2360524.png)
3-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide is a chemical compound with a complex structure that includes a bromine atom, a benzamide group, and a pyrazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide typically involves multiple steps. One common method starts with the preparation of 3,5-dimethylpyrazole, which is synthesized by the condensation of acetylacetone and hydrazine . The next step involves the reaction of 3,5-dimethylpyrazole with 3-bromopropylamine to form the intermediate compound. Finally, this intermediate reacts with benzoyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
3-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
科学的研究の応用
3-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The benzamide group may also play a role in binding to target proteins, influencing their function.
類似化合物との比較
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of the target compound, known for its use in coordination chemistry.
3-bromo-N-(3,5-dichlorophenyl)benzamide: Another brominated benzamide with different substituents, used in various chemical applications.
Uniqueness
3-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
3-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O/c1-10-7-11(2)19(18-10)12(3)9-17-15(20)13-5-4-6-14(16)8-13/h4-8,12H,9H2,1-3H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPSJWKSSGBIGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CNC(=O)C2=CC(=CC=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
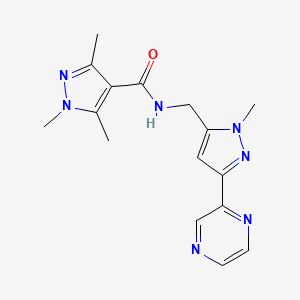

![2-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2360445.png)
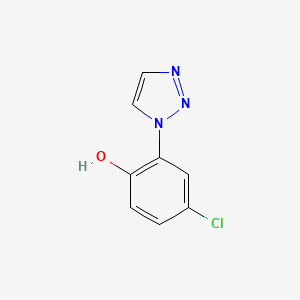
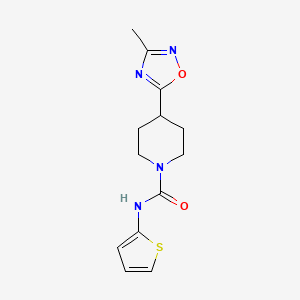
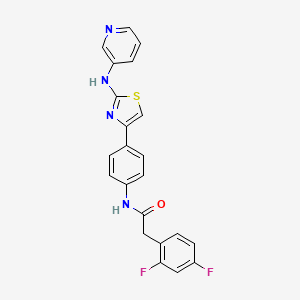

![N-(4-acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B2360452.png)

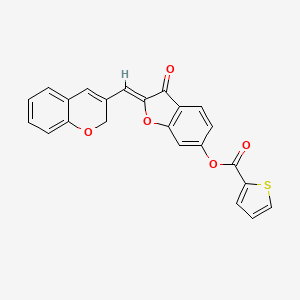
![7-(1,3-Benzodioxol-5-yl)-2-(tert-butyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2360457.png)
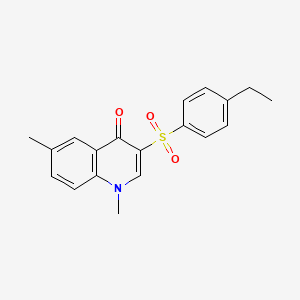
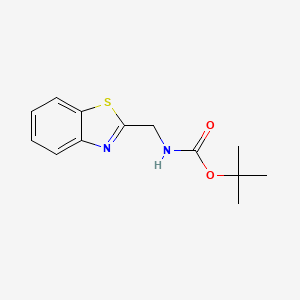
![5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline](/img/structure/B2360462.png)
